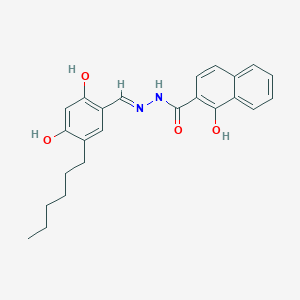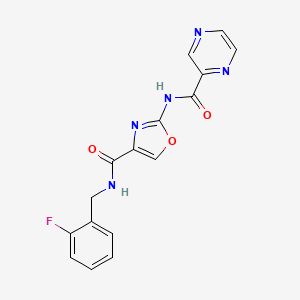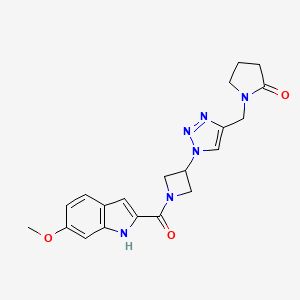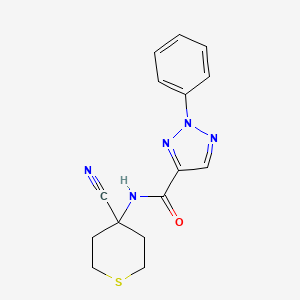
(E)-N'-(5-hexyl-2,4-dihydroxybenzylidene)-1-hydroxy-2-naphthohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N'-(5-hexyl-2,4-dihydroxybenzylidene)-1-hydroxy-2-naphthohydrazide, also known as HDN, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. HDN belongs to the family of naphthohydrazide derivatives, which have been studied for their anti-tumor, anti-inflammatory, and anti-viral properties.
Mécanisme D'action
The mechanism of action of (E)-N'-(5-hexyl-2,4-dihydroxybenzylidene)-1-hydroxy-2-naphthohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of the protein kinase B (AKT) and the nuclear factor-kappa B (NF-κB) signaling pathways, which are involved in cell proliferation and inflammation. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects that contribute to its potential therapeutic applications. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor invasion. This compound has also been shown to reduce the production of reactive oxygen species (ROS), which can contribute to oxidative stress and inflammation. Additionally, this compound has been shown to induce the expression of various genes that are involved in cell cycle arrest and apoptosis, which may contribute to its anti-tumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-N'-(5-hexyl-2,4-dihydroxybenzylidene)-1-hydroxy-2-naphthohydrazide has several advantages for lab experiments, including its synthetic accessibility and its potential therapeutic applications in a variety of scientific fields. This compound has been shown to have low toxicity in vitro, which makes it a viable compound for further research. However, this compound has several limitations for lab experiments, including its poor solubility in aqueous solutions and its instability in the presence of light and air. These limitations may require the use of specialized equipment and techniques to ensure the stability and solubility of this compound in lab experiments.
Orientations Futures
There are several future directions for the research of (E)-N'-(5-hexyl-2,4-dihydroxybenzylidene)-1-hydroxy-2-naphthohydrazide. One potential direction is the optimization of the synthesis of this compound to increase yield and purity, which may make it a more viable compound for further research. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo, which may provide insights into its potential therapeutic applications in humans. Additionally, the study of the mechanism of action of this compound may provide insights into its potential therapeutic applications in a variety of scientific fields. Finally, the development of analogs and derivatives of this compound may provide new compounds with improved pharmacological properties and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of (E)-N'-(5-hexyl-2,4-dihydroxybenzylidene)-1-hydroxy-2-naphthohydrazide involves a multi-step process that starts with the reaction of 2-hydroxy-1-naphthaldehyde and hydrazine hydrate to form 1-hydroxy-2-naphthohydrazide. The resulting compound is then reacted with 5-hexyl-2,4-dihydroxybenzaldehyde in the presence of acetic acid and ethanol to yield this compound. The synthesis of this compound has been optimized to increase yield and purity, making it a viable compound for further research.
Applications De Recherche Scientifique
(E)-N'-(5-hexyl-2,4-dihydroxybenzylidene)-1-hydroxy-2-naphthohydrazide has been studied for its potential therapeutic applications in a variety of scientific fields. In the field of oncology, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its anti-inflammatory properties, which may make it a potential treatment for inflammatory diseases such as rheumatoid arthritis and psoriasis. Additionally, this compound has been shown to have anti-viral activity against the herpes simplex virus and the human immunodeficiency virus.
Propriétés
IUPAC Name |
N-[(E)-(5-hexyl-2,4-dihydroxyphenyl)methylideneamino]-1-hydroxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-2-3-4-5-9-17-13-18(22(28)14-21(17)27)15-25-26-24(30)20-12-11-16-8-6-7-10-19(16)23(20)29/h6-8,10-15,27-29H,2-5,9H2,1H3,(H,26,30)/b25-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYQAAZNHRLMQJ-MFKUBSTISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=C(C=C1O)O)C=NNC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC1=CC(=C(C=C1O)O)/C=N/NC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2946847.png)
![[3-(4-Chlorophenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] 4-nitrobenzoate](/img/structure/B2946848.png)
![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-oxo-N-phenyl-1,2,8-triazaspiro[4.5]decane-1-carboxamide](/img/structure/B2946850.png)



![(E)-4-(Dimethylamino)-N-[1-(piperidin-1-ylmethyl)cyclobutyl]but-2-enamide](/img/structure/B2946855.png)
![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2946856.png)


![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetonitrile](/img/structure/B2946864.png)